molecular formula C26H22N4O2 B11213559 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11213559
M. Wt: 422.5 g/mol
InChI Key: RFXMXBGCYKSVLQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl and phenyl groups attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate methoxyphenyl and phenyl precursors with a pyrrolopyrimidine intermediate. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

Uniqueness

What sets N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart is its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4O2/c1-31-20-14-12-19(13-15-20)30-16-21(18-8-4-3-5-9-18)24-25(27-17-28-26(24)30)29-22-10-6-7-11-23(22)32-2/h3-17H,1-2H3,(H,27,28,29)

InChI Key

RFXMXBGCYKSVLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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